molecular formula C12H14N2O2 B12977895 3-Methyl-4-nitro-2-propyl-1H-indole

3-Methyl-4-nitro-2-propyl-1H-indole

Cat. No.: B12977895
M. Wt: 218.25 g/mol
InChI Key: GEDPZNIKBNILHJ-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 3-Methyl-4-nitro-2-propyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-Methyl-4-nitro-2-propyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of nitroindole derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of aminoindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

3-Methyl-4-nitro-2-propyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

3-Methyl-4-nitro-2-propyl-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-methyl-4-nitro-2-propyl-1H-indole

InChI

InChI=1S/C12H14N2O2/c1-3-5-9-8(2)12-10(13-9)6-4-7-11(12)14(15)16/h4,6-7,13H,3,5H2,1-2H3

InChI Key

GEDPZNIKBNILHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(N1)C=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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